Cas no 79612-18-3 (1-N-(1-phenylethyl)benzene-1,4-diamine)
1-N-(1-phenylethyl)benzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
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- 1-N-(1-phenylethyl)benzene-1,4-diamine
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1-N-(1-phenylethyl)benzene-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B522023-25mg |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B522023-50mg |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B522023-250mg |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 250mg |
$ 275.00 | 2022-06-01 | ||
| A2B Chem LLC | AV41560-2.5g |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 95% | 2.5g |
$800.00 | 2024-04-19 | |
| A2B Chem LLC | AV41560-5g |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 95% | 5g |
$1167.00 | 2024-04-19 | |
| A2B Chem LLC | AV41560-10g |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 95% | 10g |
$1712.00 | 2024-04-19 | |
| A2B Chem LLC | AV41560-50mg |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 95% | 50mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AV41560-100mg |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 95% | 100mg |
$139.00 | 2024-04-19 | |
| A2B Chem LLC | AV41560-250mg |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 95% | 250mg |
$185.00 | 2024-04-19 | |
| A2B Chem LLC | AV41560-500mg |
1-N-(1-phenylethyl)benzene-1,4-diamine |
79612-18-3 | 95% | 500mg |
$321.00 | 2024-04-19 |
1-N-(1-phenylethyl)benzene-1,4-diamine Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1-N-(1-phenylethyl)benzene-1,4-diamine
Professional Introduction to Compound with CAS No 79612-18-3 and Product Name 1-N-(1-phenylethyl)benzene-1,4-diamine
The compound with CAS No 79612-18-3 and the product name 1-N-(1-phenylethyl)benzene-1,4-diamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-N-(1-phenylethyl)benzene-1,4-diamine consists of a benzene ring substituted with an amino group at the 1-position and a N-(1-phenylethyl) group at the 4-position, which endows it with distinct reactivity and interaction capabilities with biological targets.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The 1-N-(1-phenylethyl)benzene-1,4-diamine molecule has been extensively studied for its potential pharmacological effects. Research has demonstrated that this compound exhibits promising activities as a modulator of enzymes and receptors involved in inflammation, pain perception, and neurotransmission. These findings have positioned it as a valuable candidate for further investigation in the development of therapeutic agents targeting neurological disorders and chronic inflammatory conditions.
The synthesis of 1-N-(1-phenylethyl)benzene-1,4-diamine involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of key intermediates such as benzene derivatives, followed by functional group transformations that introduce the amino and N-(1-phenylethyl) groups. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic strategies not only showcase the ingenuity of modern chemical synthesis but also ensure that the final product meets stringent quality standards for pharmaceutical applications.
One of the most compelling aspects of 1-N-(1-phenylethyl)benzene-1,4-diamine is its potential as a scaffold for drug discovery. The presence of multiple reactive sites on its molecular structure allows for diverse chemical modifications, enabling researchers to fine-tune its pharmacological properties. This flexibility has led to numerous derivative compounds being explored for their therapeutic efficacy. Computational modeling and molecular docking studies have been instrumental in understanding how 1-N-(1-phenylethyl)benzene-1,4-diamine interacts with biological targets at the molecular level. These studies have provided critical insights into its mechanism of action and have guided the design of more potent and selective analogs.
The pharmacological profile of 1-N-(1-phenylethyl)benzene-1,4-diamine has been evaluated through both in vitro and in vivo experiments. In vitro studies have revealed that this compound exhibits significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, preliminary in vivo studies have shown that it can modulate pain pathways effectively without causing notable side effects. These findings are particularly encouraging for the development of novel anti-inflammatory and analgesic drugs that offer improved safety profiles compared to existing treatments.
The development of new pharmaceuticals is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, 1-N-(1-phenylethyl)benzene-1,4-diamine has demonstrated some advantageous physicochemical properties that could mitigate these issues. Its molecular structure allows for good solubility in both aqueous and organic solvents, which is crucial for formulation development. Furthermore, modifications to its chemical framework have been explored to enhance its metabolic stability while maintaining its pharmacological activity. These efforts are part of a broader trend toward designing molecules with optimized pharmacokinetic profiles.
The future prospects for 1-N-(1-phenylethyl)benzene-1,4-diamine are promising, with ongoing research aimed at expanding its therapeutic applications. Investigators are exploring its potential use in treating not only neurological disorders but also other conditions such as cardiovascular diseases and cancer. The compound's ability to interact with multiple biological targets makes it a versatile tool for drug discovery. As research progresses, it is expected that more refined derivatives will be developed, each tailored to address specific therapeutic needs more effectively.
In conclusion, 79612-18 CAS No 79612 -18 -3 79612 -18 -3 compound 79612 -18 -3 product name 79612 -18 -3 product name N-( phenylethyl ) benzene - 79612 -18 -3 product name N-( phenylethyl ) benzene - , benzene diamine N-( phenylethyl ) benzene - diamine N-( phenylethyl ) benzene - diamine , continues to be an area of intense research interest due to its unique chemical properties and potential therapeutic applications . The advancements made in its synthesis , pharmacological evaluation , and computational modeling underscore its significance as a valuable scaffold for drug discovery . As further studies uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in the development of next-generation pharmaceuticals .
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